molecular formula C23H21N3O7S B3976330 methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No. B3976330
M. Wt: 483.5 g/mol
InChI Key: NVXCXXMRDHYDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as NM-2, is a chemical compound used in scientific research for its potential therapeutic applications.

Mechanism of Action

Methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate works by binding to the active site of the proteasome and inhibiting its activity. This leads to the accumulation of toxic proteins in cells, which can ultimately lead to cell death. Additionally, methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the process by which new blood vessels are formed. These effects may contribute to its potential therapeutic applications in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is its selectivity towards cancer cells, which may reduce side effects compared to other cancer treatments. However, one limitation is its potential toxicity at high doses, which may limit its therapeutic potential. Additionally, more research is needed to fully understand its mechanism of action and potential applications in cancer treatment.

Future Directions

Future research on methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate could focus on optimizing its synthesis method and investigating its potential applications in combination with other cancer treatments. Additionally, further preclinical and clinical studies are needed to fully understand its safety and efficacy as a proteasome inhibitor and potential cancer treatment.

Scientific Research Applications

Methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been studied for its potential therapeutic applications in cancer treatment, specifically as a proteasome inhibitor. Proteasomes are responsible for breaking down proteins in cells, and inhibiting their activity can lead to the accumulation of toxic proteins and ultimately cell death. methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has shown promise in preclinical studies as a proteasome inhibitor, with potential applications in the treatment of multiple myeloma and other types of cancer.

properties

IUPAC Name

methyl 3-[[2-[N-(benzenesulfonyl)-2-nitroanilino]acetyl]amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O7S/c1-16-12-13-17(23(28)33-2)14-19(16)24-22(27)15-25(20-10-6-7-11-21(20)26(29)30)34(31,32)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXCXXMRDHYDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.